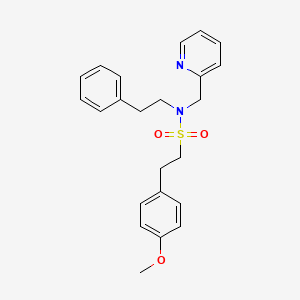

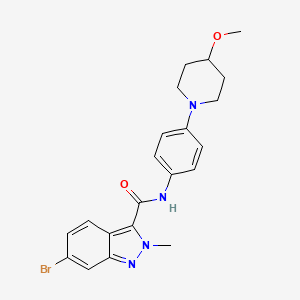

![molecular formula C17H15ClN4O2 B2498287 8-氯-2-(1-甲基-1H-吡咯-2-甲酰)-3,4-二氢-1H-二嘧啶并[1,2-a:4',3'-d]嘧啶-11(2H)-酮 CAS No. 2034273-99-7](/img/structure/B2498287.png)

8-氯-2-(1-甲基-1H-吡咯-2-甲酰)-3,4-二氢-1H-二嘧啶并[1,2-a:4',3'-d]嘧啶-11(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidin-4(1H)-one derivatives involves multi-step chemical processes starting from basic heterocyclic compounds. These syntheses often utilize condensation reactions with various reagents such as formamide, carbon disulfide, urea, and thiourea to obtain the desired products (El-Gazzar & Hafez, 2009). A novel synthesis route for dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives, a similar compound class, was developed through condensation of 3-methoxycarbonyl-4-piperidones and 2-aminopyridines, showcasing the versatility in synthetic approaches for these heterocycles (Huber et al., 1987).

Molecular Structure Analysis

The molecular structure of related pyrido[1,2-a]pyrimidin-4-one compounds was extensively studied, revealing that the core pyrido-pyrimidine ring system typically remains planar. This planarity is crucial for the molecule's potential interactions and biological activities. For example, the structure of "3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one" demonstrated a planar pyrimidine ring system with weak intermolecular hydrogen bonds forming a three-dimensional network (Jasinski et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrido[2,3-d]pyrimidin-4(1H)-ones and their derivatives have been a subject of study, revealing their potential as intermediates for further chemical modifications. These compounds exhibit reactivity towards various reagents, enabling the synthesis of a broad range of derivatives with diverse biological activities. Their reactivity with formamide, carbon disulfide, and acids has been particularly noted, allowing for modifications that could alter their physical and chemical properties significantly (El-Gazzar & Hafez, 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. For example, the crystal structure analysis of a related compound, "3-(4-Chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one," revealed details about its geometric configuration, intramolecular hydrogen bonding, and interactions, which are critical for understanding its physical properties and reactivity (Ren et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, of pyrido-pyrimidinone derivatives are closely related to their molecular structure. These properties are essential for predicting the compound's behavior in biological systems and its potential interactions with biomolecules. Studies focusing on the synthesis and characterization of these compounds provide valuable insights into their chemical behavior and potential applications in various fields (El-Gazzar & Hafez, 2009); (Huber et al., 1987).

科学研究应用

合成和化学性质

吡咯并[3,2-E][1,2,4]三唑并[1,5-C]嘧啶的催化合成:该化合物用于合成新的三环吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶。这些化合物是使用2-氨基-1-甲基-4,5-二苯基-1H-吡咯-3-碳腈,并在特定条件下由4-(N,N-二甲基氨基)吡啶(DMAP)催化合成的。所得化合物通过光谱和微量分析数据进行表征,反应条件下不发生Dimroth重排(Khashi, Davoodnia, & Prasada Rao Lingam, 2015)。

吡咯含杂环系统的形成:该化合物在形成新的吡咯含杂环系统中发挥作用,这些系统是通过甲基α-(2-甲酰基-1H-吡咯-1-基)羧酸酯与N-取代脂肪族1,2-, 1,3-和1,4-二胺反应合成的。然后,这些系统通过不同试剂的还原进一步改性(Mokrov et al., 2010)。

噻唑并[3,2-A]嘧啶的合成:它还参与了噻唑并[3,2-a]嘧啶的合成,通过将4-芳基取代的3,4-二氢嘧啶(1H)-2-硫酮与氯乙酸甲酯在沸腾甲苯中反应得到。这些化合物的结构是通过1H NMR光谱和X射线晶体学确定的(Kulakov et al., 2009)。

生物学和药理学应用

抗癌和抗炎药物:该化合物的某些衍生物被合成并评估其抗癌和抗5-脂氧合酶活性。这些化合物,特别是吡唑嘧啶衍生物,显示出作为抗癌药物和5-脂氧合酶抑制剂的有希望结果,表明具有潜在的治疗应用(Rahmouni et al., 2016)。

异氧杂环烯和异氧杂环烷的合成:该化合物用于通过[3+2]环加成合成N-取代吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物的新异氧杂环烯和异氧杂环烷。这些化合物在各种生物活性中具有潜在应用(Rahmouni et al., 2014)。

药理活性化合物的中间体:化合物4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶,一个相关化合物,是合成各种二取代1-甲基-1H-吡唑并[3,4-d]嘧啶的方便中间体,这些化合物可能具有重要的药理学性质(Ogurtsov & Rakitin, 2021)。

属性

IUPAC Name |

13-chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2/c1-20-7-2-3-14(20)17(24)21-8-6-13-12(10-21)16(23)22-9-11(18)4-5-15(22)19-13/h2-5,7,9H,6,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTUTOPZRSXWDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

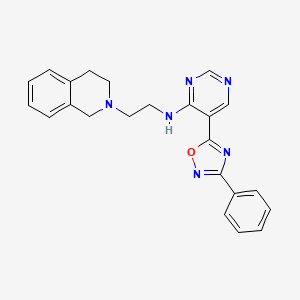

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)

![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2498212.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)

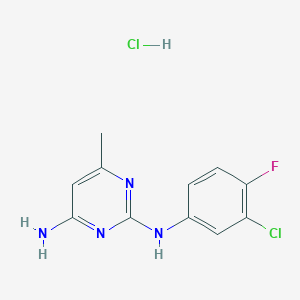

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)

![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)

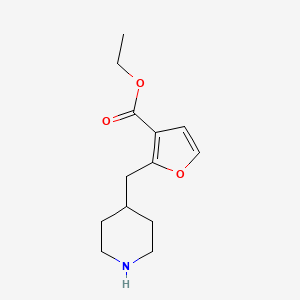

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)